molecular formula C13H21NO2 B5118009 3-(2-Aminoethyl)adamantane-1-carboxylic acid CAS No. 97350-02-2

3-(2-Aminoethyl)adamantane-1-carboxylic acid

Cat. No.: B5118009
CAS No.: 97350-02-2
M. Wt: 223.31 g/mol
InChI Key: HTMFVRGUJSJMSP-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)adamantane-1-carboxylic acid is a derivative of adamantane, a compound known for its unique cage-like structure. Adamantane and its derivatives have been widely studied for their applications in medicinal chemistry, particularly for their antiviral and neurological properties

Preparation Methods

The synthesis of 3-(2-Aminoethyl)adamantane-1-carboxylic acid typically involves multiple steps. One common method starts with the functionalization of adamantane to introduce the carboxylic acid group. This can be achieved through a series of reactions including halogenation, followed by nucleophilic substitution to introduce the carboxyl group . The aminoethyl group can then be introduced through reductive amination or other suitable methods . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

3-(2-Aminoethyl)adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Aminoethyl)adamantane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar compounds to 3-(2-Aminoethyl)adamantane-1-carboxylic acid include other adamantane derivatives such as 1-adamantanecarboxylic acid and 3-phenyl-adamantane-1-carboxylic acid . These compounds share the adamantane core but differ in their functional groups, which can lead to different chemical and biological properties.

Properties

IUPAC Name

3-(2-aminoethyl)adamantane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c14-2-1-12-4-9-3-10(5-12)7-13(6-9,8-12)11(15)16/h9-10H,1-8,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFVRGUJSJMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)O)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701186141
Record name 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97350-02-2
Record name 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97350-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Aminoethyl)tricyclo[3.3.1.13,7]decane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701186141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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